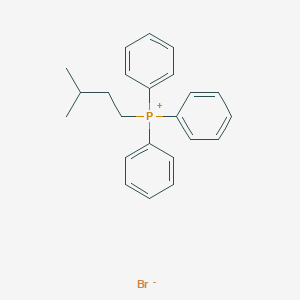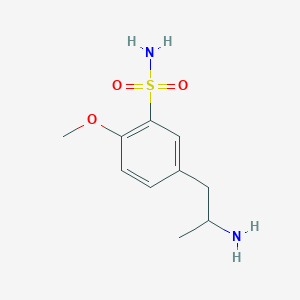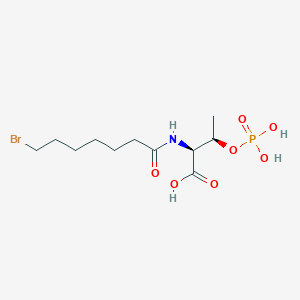
7-Bromoheptanoylthreonine phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromoheptanoylthreonine phosphate (BHTP) is a modified amino acid that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BHTP is a phosphorylated threonine derivative that contains a bromine atom at the seventh carbon position of the heptanoyl chain. This modification has been shown to have unique properties that make it a valuable tool for studying protein interactions and signaling pathways.
作用機序
The mechanism of action of 7-Bromoheptanoylthreonine phosphate involves the interaction of the heptanoyl chain with the hydrophobic pocket of the PKC enzyme. This interaction inhibits the enzyme's activity by preventing the binding of ATP, the substrate required for PKC activation. Additionally, the phosphorylated threonine moiety of 7-Bromoheptanoylthreonine phosphate can interact with other proteins, leading to the modulation of downstream signaling pathways.
生化学的および生理学的効果
7-Bromoheptanoylthreonine phosphate has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the modulation of downstream signaling pathways, and the regulation of cellular processes such as proliferation and apoptosis. Additionally, 7-Bromoheptanoylthreonine phosphate has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 7-Bromoheptanoylthreonine phosphate is its specificity for PKC inhibition. Unlike other PKC inhibitors, 7-Bromoheptanoylthreonine phosphate does not inhibit other kinases, making it a valuable tool for studying PKC signaling pathways. However, 7-Bromoheptanoylthreonine phosphate has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of 7-Bromoheptanoylthreonine phosphate in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of 7-Bromoheptanoylthreonine phosphate. Additionally, 7-Bromoheptanoylthreonine phosphate may have potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of 7-Bromoheptanoylthreonine phosphate and its potential as a therapeutic agent.
In conclusion, 7-Bromoheptanoylthreonine phosphate is a valuable tool for studying protein-protein interactions and signaling pathways. Its specificity for PKC inhibition and unique properties make it a valuable tool for scientific research. Further research is needed to fully understand the potential applications of 7-Bromoheptanoylthreonine phosphate in the treatment of disease and the development of new therapeutic agents.
合成法
The synthesis of 7-Bromoheptanoylthreonine phosphate involves several steps, starting with the protection of the threonine hydroxyl group. The protected threonine is then reacted with heptanoyl chloride to form the heptanoylthreonine derivative. The bromination of the heptanoyl chain is achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent. Finally, the phosphate group is added using a phosphorylating agent such as phosphorus oxychloride.
科学的研究の応用
7-Bromoheptanoylthreonine phosphate has been used extensively in scientific research as a tool for studying protein-protein interactions and signaling pathways. One of the most significant applications of 7-Bromoheptanoylthreonine phosphate is in the study of protein kinase C (PKC) signaling. 7-Bromoheptanoylthreonine phosphate has been shown to be a potent inhibitor of PKC, and its use has led to the discovery of new PKC isoforms and their roles in signaling pathways.
特性
CAS番号 |
114559-01-2 |
|---|---|
製品名 |
7-Bromoheptanoylthreonine phosphate |
分子式 |
C11H21BrNO7P |
分子量 |
390.16 g/mol |
IUPAC名 |
(2S,3R)-2-(7-bromoheptanoylamino)-3-phosphonooxybutanoic acid |
InChI |
InChI=1S/C11H21BrNO7P/c1-8(20-21(17,18)19)10(11(15)16)13-9(14)6-4-2-3-5-7-12/h8,10H,2-7H2,1H3,(H,13,14)(H,15,16)(H2,17,18,19)/t8-,10+/m1/s1 |
InChIキー |
FEHSUZJYJHJVAY-SCZZXKLOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O |
同義語 |
7-BHTP 7-bromoheptanoylthreonine phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



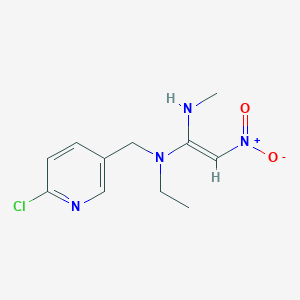
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
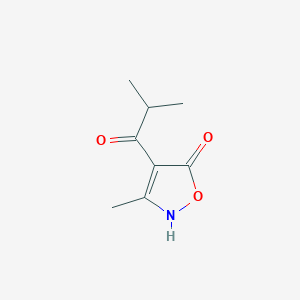
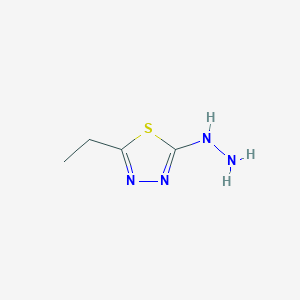
![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)
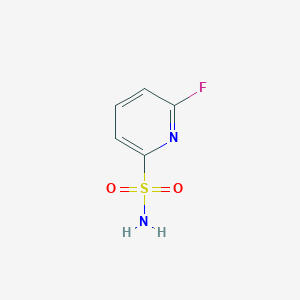
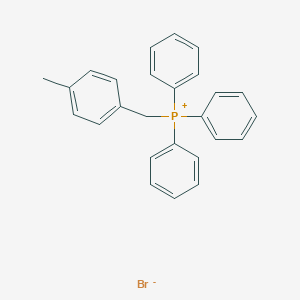
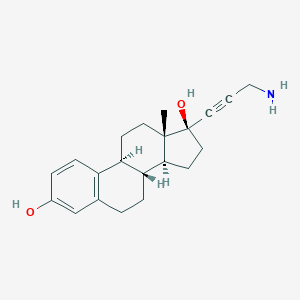

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
